molecular formula C16H24N4S B14293417 5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine CAS No. 114314-83-9

5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B14293417
CAS No.: 114314-83-9
M. Wt: 304.5 g/mol
InChI Key: WDGQDKNSFZQYQM-UHFFFAOYSA-N
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Description

5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a thiadiazole ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(Diethylamino)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with potential changes in reactivity.

    Substitution: Substituted thiadiazole derivatives with varied functional groups.

Scientific Research Applications

5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s diethylamino groups can facilitate binding to specific sites, while the thiadiazole ring can participate in electron transfer processes. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine stands out due to its thiadiazole ring, which imparts unique stability and reactivity

Properties

CAS No.

114314-83-9

Molecular Formula

C16H24N4S

Molecular Weight

304.5 g/mol

IUPAC Name

5-[4-(diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H24N4S/c1-5-19(6-2)14-11-9-13(10-12-14)15-17-18-16(21-15)20(7-3)8-4/h9-12H,5-8H2,1-4H3

InChI Key

WDGQDKNSFZQYQM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NN=C(S2)N(CC)CC

Origin of Product

United States

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